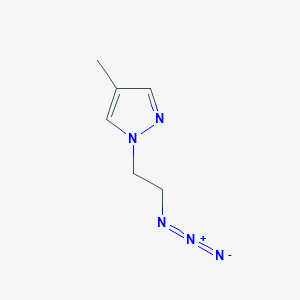![molecular formula C12H25N3O2 B1464495 2-[3-(aminomethyl)piperidin-1-yl]-N-(3-methoxypropyl)acetamide CAS No. 1275729-24-2](/img/structure/B1464495.png)
2-[3-(aminomethyl)piperidin-1-yl]-N-(3-methoxypropyl)acetamide
Vue d'ensemble
Description
Applications De Recherche Scientifique
Pharmacological Activities and Analytical Methods
Chemistry and Pharmacology of Piperidine Alkaloids Piperidine alkaloids, found in various plants including Pinus and related genera, have significant medicinal importance. These compounds, including modifications like acetamide groups, exhibit a wide range of therapeutic applications. Research indicates that the piperidine nucleus, essential in drug research, is continuously explored for its potential in creating new therapeutic profiles by integrating it into diverse pharmacophores. This exploration suggests a promising avenue for compounds with a piperidine backbone, highlighting the molecule's utility in developing scaffolds with high therapeutic efficacy (Singh et al., 2021).
Analytical Methods for Piperidine Derivatives The chemical and analytical characterization of compounds related to piperidine derivatives, such as Bilastine, is crucial for understanding their pharmacokinetics and pharmacodynamics. Bilastine, a new generation antihistamine, showcases the importance of analytical methods in estimating compounds from different matrices, ensuring their efficacy and safety in clinical practice. This underscores the necessity for novel, effective analytical methodologies for routine quality control and bioequivalence studies of piperidine-based compounds (Sharma et al., 2021).
Therapeutic Use of Piperazine and Piperidine Compounds
Piperazine Derivatives Piperazine, another related structure, is significant in drug design, found in a variety of drugs with diverse therapeutic uses. Modifications to the piperazine nucleus can dramatically alter the medicinal potential of resulting molecules, highlighting the importance of structural analogs in discovering drug-like elements for various diseases. This perspective supports the exploration of compounds with piperidine and piperazine moieties for potential therapeutic applications (Rathi et al., 2016).
Biological Effects of Acetamide Derivatives Research into acetamide and its derivatives, including formamide and their mono- and dimethyl derivatives, offers insights into their biological effects. These studies not only reflect the commercial importance of such chemicals but also their varied biological responses, which are essential for understanding the potential health implications and therapeutic uses of new acetamide derivatives, including those with piperidine structures (Kennedy, 2001).
Propriétés
IUPAC Name |
2-[3-(aminomethyl)piperidin-1-yl]-N-(3-methoxypropyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O2/c1-17-7-3-5-14-12(16)10-15-6-2-4-11(8-13)9-15/h11H,2-10,13H2,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVUSXBPYOISZEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CN1CCCC(C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(aminomethyl)piperidin-1-yl]-N-(3-methoxypropyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-Chloro-3-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1464418.png)


![3-[2-(Dimethylamino)ethoxy]-4-methylbenzoic acid](/img/structure/B1464423.png)
![1-[(4-Ethylphenyl)methyl]piperidin-3-amine](/img/structure/B1464427.png)





